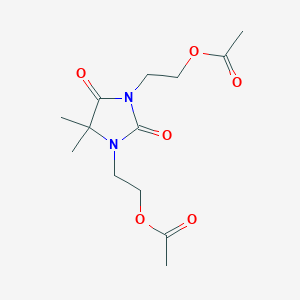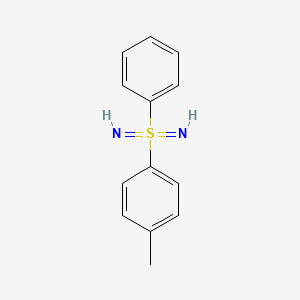
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is an organic compound with a unique structure that includes both phenyl and methylphenyl groups attached to a diazathia-diene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the diazathia-diene structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
2-Phenyl-2lambda~6~-diazathia-1,2-diene: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
4-Methylphenylhydrazine: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Benzaldehyde: Another precursor, which contributes to the phenyl group in the final compound.
Uniqueness
2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is unique due to the presence of both phenyl and methylphenyl groups, which confer specific chemical and physical properties
属性
CAS 编号 |
70615-46-2 |
|---|---|
分子式 |
C13H14N2S |
分子量 |
230.33 g/mol |
IUPAC 名称 |
diimino-(4-methylphenyl)-phenyl-λ6-sulfane |
InChI |
InChI=1S/C13H14N2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
InChI 键 |
QMQNFTAGZZMSNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=N)(=N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
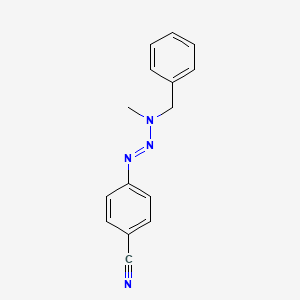
![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
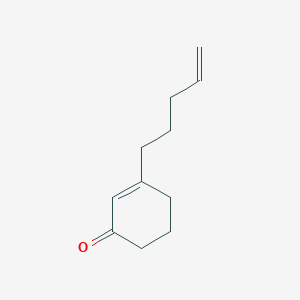
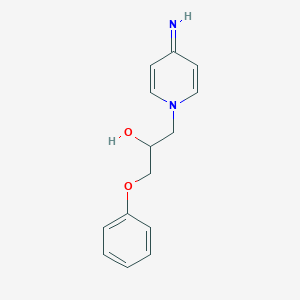
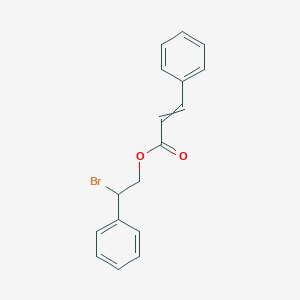
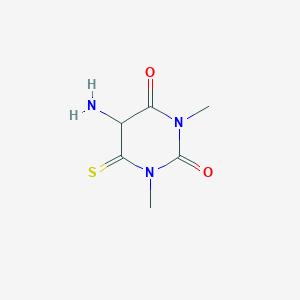
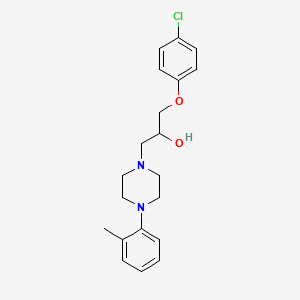
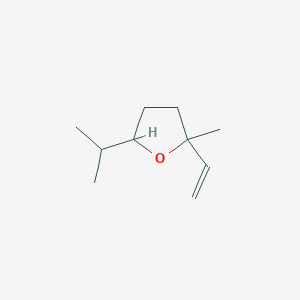
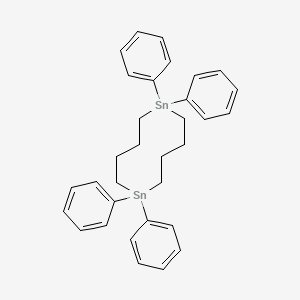
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

